Paraxanthine
Overview
Description
Paraxanthine, also known as 1,7-dimethylxanthine, is a metabolite of caffeine and belongs to the xanthine family of alkaloids. It is primarily found in humans and other animals as a result of caffeine metabolism. This compound is known for its stimulant effects on the central nervous system, similar to caffeine .
Scientific Research Applications
Paraxanthine has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the metabolism of caffeine and other xanthines.
Biology: this compound is studied for its effects on cellular processes and its role as a central nervous system stimulant.
Medicine: Research has shown that this compound can improve cognitive function, enhance short-term memory, and sustain attention It is also being investigated for its potential neuroprotective effects and its ability to increase muscle mass, strength, and endurance.
Mechanism of Action
Like caffeine, paraxanthine is a psychoactive central nervous system (CNS) stimulant . Studies indicate that, similar to caffeine, simultaneous antagonism of adenosine receptors is responsible for this compound’s stimulatory effects . This compound is a competitive nonselective phosphodiesterase inhibitor which raises intracellular cAMP, activates PKA, inhibits TNF-alpha and leukotriene synthesis, and reduces inflammation and innate immunity .
Safety and Hazards
Paraxanthine is relatively safe, although thorough characterization of its safety is required prior to widespread incorporation into foods/beverages . There was no evidence of genetic toxicity or mutagenicity in the in vitro studies . An acute oral LD50 of 829.20 mg/kg body weight (bw) was established . There was no mortality or treatment-related adverse effects in the 14-day repeat dose oral toxicity study . The no observed adverse effect level (NOAEL) from the 90-day study was determined to be 150 mg/kg bw for caffeine and 185 mg/kg bw for this compound for both male and female Sprague Dawley rats . These findings may suggest that this compound could be a safer alternative to caffeine in humans .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Paraxanthine can be synthesized through the methylation of guanosine at the 7-position N and the 1-position N, followed by hydrolysis of glycosyl groups . Another method involves the use of mutant bacterial N-demethylase enzymes to produce this compound from caffeine . These methods typically require mild reaction conditions and are suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using genetically modified bacteria such as Escherichia coli. These bacteria are engineered to express specific enzymes that convert caffeine into this compound with high efficiency . This method is advantageous due to its high yield and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
Paraxanthine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1,7-dimethyluric acid.
Demethylation: It can be demethylated to form 7-methylxanthine and subsequently xanthine.
Substitution: this compound can participate in substitution reactions, particularly involving its methyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cytochrome P450 enzymes for oxidation and demethylation processes. These reactions typically occur under physiological conditions in the liver .
Major Products Formed
The major products formed from the reactions of this compound include 1,7-dimethyluric acid, 7-methylxanthine, and xanthine .
Comparison with Similar Compounds
Paraxanthine is similar to other xanthine alkaloids such as caffeine, theophylline, and theobromine. it has unique properties that distinguish it from these compounds:
Caffeine: This compound is a metabolite of caffeine and has similar stimulant effects but with a lower toxicity profile.
Theophylline: While both compounds are central nervous system stimulants, this compound has a stronger affinity for adenosine receptors and a different metabolic pathway.
Theobromine: This compound has a more pronounced stimulant effect compared to theobromine, which is primarily found in chocolate.
Properties
IUPAC Name |
1,7-dimethyl-3H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052281 | |
Record name | 1,7-Dimethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faint yellow fine crystals; [MSDSonline], Solid | |
Record name | 1,7-Dimethylxanthine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7932 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Paraxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
611-59-6 | |
Record name | Paraxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dimethylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | paraxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,7-Dimethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.339 | |
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Record name | PARAXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3565Y41V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Paraxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
351 - 352 °C | |
Record name | Paraxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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